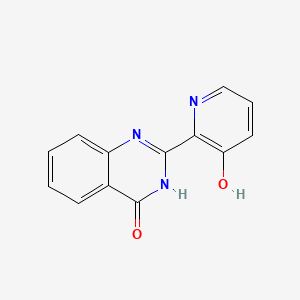
2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both a quinazolinone and a hydroxypyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 3-hydroxypyridine-2-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinazolinone ketones or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of halogenated or alkylated quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The hydroxypyridine and quinazolinone moieties can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a pyridine ring.
2-(3-Hydroxyquinolin-2-yl)quinazolin-4(3H)-one: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(3-Hydroxypyridin-2-yl)quinazolin-4(3H)-one is unique due to the presence of both a hydroxypyridine and a quinazolinone moiety, which can confer distinct chemical and biological properties
属性
CAS 编号 |
114824-90-7 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
0 |
同义词 |
2-(3-hydroxy-2-pyridinyl)-4(1H)-quinazolinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















